2-(2-Aminopropan-2-yl)aniline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

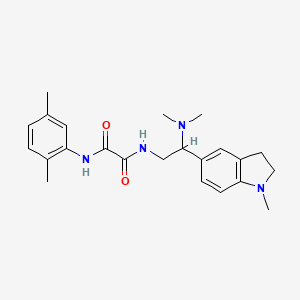

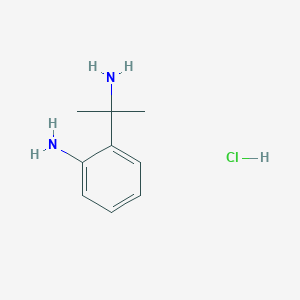

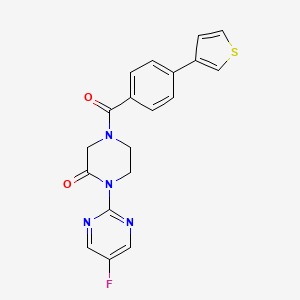

“2-(2-Aminopropan-2-yl)aniline hydrochloride” is a chemical compound with the CAS Number: 2172503-58-9 . It has a molecular weight of 186.68 . The compound appears as a powder .

Molecular Structure Analysis

The IUPAC Name for this compound is 2-(2-aminopropan-2-yl)aniline hydrochloride . The InChI Code is 1S/C9H14N2.ClH/c1-9(2,11)7-5-3-4-6-8(7)10;/h3-6H,10-11H2,1-2H3;1H .

Physical And Chemical Properties Analysis

The compound is a powder . It has a molecular weight of 186.68 . The storage temperature is room temperature .

Scientific Research Applications

Radical Arylation Reactions:

- Hofmann, Jasch, and Heinrich (2014) explored the use of aniline derivatives, including 2-(2-Aminopropan-2-yl)aniline hydrochloride, in radical arylation reactions. They demonstrated the preparation of substituted 2-aminobiphenyls from arylhydrazine hydrochlorides and anilines, using dioxygen from air as an oxidant. This process achieved high ortho:meta regioselectivities, particularly for anilines with a donor substituent in the para position (Hofmann, Jasch, & Heinrich, 2014).

Antimicrobial Activity:

- Habib, Hassan, and El-Mekabaty (2013) researched the synthesis and antimicrobial activity of novel quinazolinone derivatives involving reactions with primary aromatic amines, including aniline and its derivatives. This research signifies the potential of 2-(2-Aminopropan-2-yl)aniline hydrochloride in synthesizing compounds with antimicrobial properties (Habib, Hassan, & El-Mekabaty, 2013).

Copper Corrosion Inhibition:

- Khaled and Hackerman (2004) investigated the use of aniline derivatives, including 2-(2-Aminopropan-2-yl)aniline hydrochloride, as copper corrosion inhibitors in hydrochloric acid. These compounds showed varying degrees of effectiveness in inhibiting copper corrosion, suggesting potential industrial applications in corrosion prevention (Khaled & Hackerman, 2004).

Chemosensors and Imaging in Living Cells:

- Shree et al. (2019) developed chemosensors using 2-(2-Aminophenyl)-1H-benzimidazole integrated anthracene/pyrene derivatives, showing high selectivity and sensitivity towards aluminum ions. This research indicates the potential of 2-(2-Aminopropan-2-yl)aniline hydrochloride in creating sensors for metal ions and imaging applications in biological research (Shree, Sivaraman, Siva, & Chellappa, 2019).

Electrochemical Studies:

- Chen, Wen, and Gopalan (2001) conducted electrochemical studies on copolymers of 2-aminodiphenylamine (which could include 2-(2-Aminopropan-2-yl)aniline hydrochloride) and aniline. They explored the electrochemical characteristics of these copolymers compared to homopolymers, suggesting applications in materials science and engineering (Chen, Wen, & Gopalan, 2001).

Safety and Hazards

properties

IUPAC Name |

2-(2-aminopropan-2-yl)aniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.ClH/c1-9(2,11)7-5-3-4-6-8(7)10;/h3-6H,10-11H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHUQQFLBKMKEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Aminopropan-2-yl)aniline hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate](/img/no-structure.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2380954.png)

![6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2380955.png)

![(Z)-N-[(4-Chlorophenyl)methyl]-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide](/img/structure/B2380956.png)

![1-[1-(2,6-Dimethylphenyl)imidazol-2-yl]ethanone](/img/structure/B2380963.png)

![N-(4-Methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-YL)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2380964.png)

![N-[1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl]-N-methylprop-2-enamide](/img/structure/B2380965.png)

![(NE)-N-[(2-bromo-4-chlorophenyl)methylidene]hydroxylamine](/img/structure/B2380966.png)